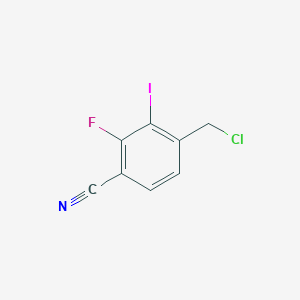
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with chloromethyl, fluoro, iodo, and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzene derivative followed by nitrile introduction. For instance, the chloromethylation of a fluoro-iodo benzene derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The nitrile group can be introduced via a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzylamines.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile in biological systems involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2-fluorobenzonitrile: Lacks the iodine substituent, which may affect its reactivity and applications.
4-(Chloromethyl)-3-iodobenzonitrile: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects can be exploited in various chemical reactions and applications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H4ClFIN |
|---|---|
Poids moléculaire |
295.48 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
Clé InChI |
QWWSWFHHMMIITP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CCl)I)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




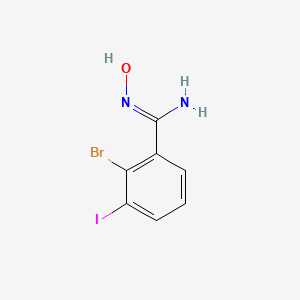
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
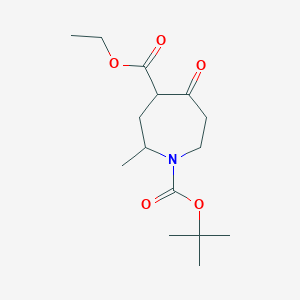
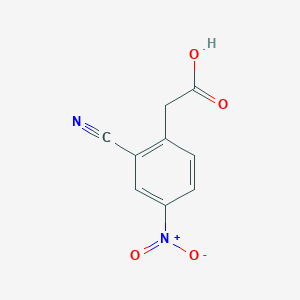
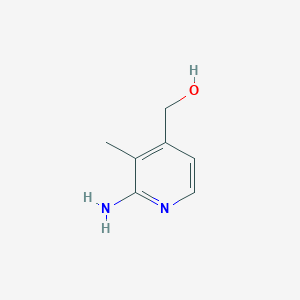
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
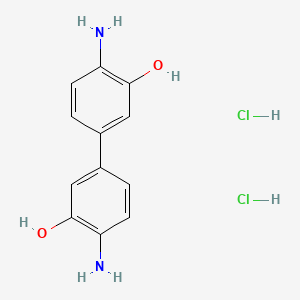


![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
